molecular formula C22H18O2 B14697571 2-Benzyl-1,3-diphenylpropane-1,3-dione CAS No. 28918-09-4

2-Benzyl-1,3-diphenylpropane-1,3-dione

Cat. No.: B14697571
CAS No.: 28918-09-4
M. Wt: 314.4 g/mol
InChI Key: OBFPJGNSAPBZHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-1,3-diphenylpropane-1,3-dione is an organic compound with the molecular formula C22H18O2. It is a diketone, meaning it contains two ketone functional groups. This compound is known for its unique structure, which includes a benzyl group attached to a 1,3-diphenylpropane-1,3-dione backbone. It has applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1,3-diphenylpropane-1,3-dione typically involves the condensation of benzaldehyde with acetophenone in the presence of a base, followed by the addition of benzyl chloride. The reaction conditions often include the use of a solvent such as ethanol or acetic acid and a catalyst like triethylamine . The reaction proceeds through a series of steps, including aldol condensation and nucleophilic substitution, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of reusable catalysts, are being explored to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and radical initiators.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: The major products include diketones and carboxylic acids.

    Reduction: The major products are alcohols and hydrocarbons.

    Substitution: The major products are substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of 2-Benzyl-1,3-diphenylpropane-1,3-dione involves its interaction with free radicals and reactive oxygen species. The compound can donate electrons to neutralize these radicals, thereby exhibiting antioxidant activity. In biological systems, it inhibits lipid peroxidation by interacting with Fe2±mediated pathways . The molecular targets include various enzymes and proteins involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-1,3-diphenylpropane-1,3-dione is unique due to its combination of a benzyl group with a 1,3-diphenylpropane-1,3-dione structure. This unique structure imparts specific reactivity and properties, making it valuable in various applications, particularly in materials science and medicinal chemistry.

Properties

CAS No.

28918-09-4

Molecular Formula

C22H18O2

Molecular Weight

314.4 g/mol

IUPAC Name

2-benzyl-1,3-diphenylpropane-1,3-dione

InChI

InChI=1S/C22H18O2/c23-21(18-12-6-2-7-13-18)20(16-17-10-4-1-5-11-17)22(24)19-14-8-3-9-15-19/h1-15,20H,16H2

InChI Key

OBFPJGNSAPBZHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.